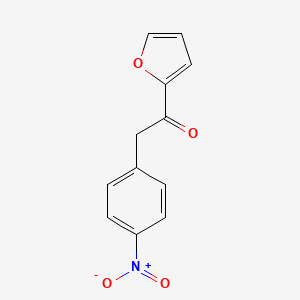

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88020-31-9 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C12H9NO4/c14-11(12-2-1-7-17-12)8-9-3-5-10(6-4-9)13(15)16/h1-7H,8H2 |

InChI Key |

CNBNFJDDCLBNDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Furan 2 Yl 2 4 Nitrophenyl Ethanone

Carbonyl Group Reactivity

The ketone carbonyl group in 1-(furan-2-yl)-2-(4-nitrophenyl)ethanone is a key center for chemical transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products. Furthermore, the carbonyl group can undergo both reduction and oxidation, yielding corresponding alcohols or esters.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition. youtube.com Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, attack the carbonyl carbon to form a tetrahedral alkoxide intermediate, which upon protonation yields a tertiary alcohol. youtube.com

A significant class of reactions for this compound is base-catalyzed condensation with active methylene (B1212753) compounds, known as the Knoevenagel condensation. wikipedia.org In this reaction, a compound containing a methylene group activated by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) is deprotonated by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product. researchgate.net Similar reactivity is observed in the Claisen-Schmidt condensation, where an enolate from another ketone or aldehyde adds to the target carbonyl group, followed by dehydration. jocpr.com

Table 1: Representative Condensation Reactions of this compound

| Reaction Type | Reagent | Catalyst | Product Type |

| Knoevenagel | Malononitrile | Piperidine/Pyridine | α,β-Unsaturated dinitrile |

| Knoevenagel | Ethyl Cyanoacetate | Weak Base | α,β-Unsaturated cyanoester |

| Claisen-Schmidt | Acetophenone (B1666503) | NaOH or KOH | Chalcone-like α,β-unsaturated ketone |

Reductions and Oxidations

The ketone functionality can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. libretexts.orgmasterorganicchemistry.com The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated by the solvent to yield 1-(furan-2-yl)-2-(4-nitrophenyl)ethanol. youtube.com This reaction is generally high-yielding and proceeds under mild conditions. rsc.orgumn.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction, but NaBH₄ is preferred for its greater functional group tolerance.

Oxidation of the ketone is a less common but feasible transformation. The Baeyer-Villiger oxidation, for example, would involve treating the ketone with a peroxy acid (like m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon. This would result in the formation of an ester, such as 4-nitrobenzyl 2-furoate, depending on the migratory aptitude of the adjacent groups.

Furan (B31954) Ring Transformations

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations including electrophilic substitution, dearomatization, and ring-opening reactions. acs.org

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and distal to the substituent) because the acyl group at the C2 position is electron-withdrawing and deactivating. The intermediate carbocation (arenium ion) formed by attack at C5 is more stabilized by resonance involving the ring oxygen than the cation formed by attack at other positions. pearson.comquora.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) in a solvent like dioxane at low temperatures would selectively yield 1-(5-bromo-furan-2-yl)-2-(4-nitrophenyl)ethanone. pharmaguideline.com

Nitration: Milder nitrating agents, such as acetyl nitrate (CH₃COONO₂) at low temperatures, are required to prevent degradation of the sensitive furan ring, leading to the 5-nitro derivative. pharmaguideline.com

Sulfonation: Treatment with a sulfur trioxide-pyridine complex (SO₃·py) can introduce a sulfonic acid group at the 5-position. youtube.com

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Product |

| Bromination | Br₂ in Dioxane | 1-(5-Bromo-furan-2-yl)-2-(4-nitrophenyl)ethanone |

| Nitration | Acetyl Nitrate | 1-(5-Nitro-furan-2-yl)-2-(4-nitrophenyl)ethanone |

| Sulfonation | SO₃·Pyridine | 5-(2-(4-Nitrophenyl)acetyl)furan-2-sulfonic acid |

Oxidative Furan Dearomatization

The low resonance energy of furan makes it susceptible to reactions that result in a loss of aromaticity. chemicalbook.com Oxidative dearomatization can be achieved with various oxidizing agents. For instance, oxidation of 2-acylfurans can lead to the formation of N-acyl-N-(2-furyl)ureas via rearrangement if appropriate precursors are used. rsc.org More direct oxidation can convert the furan ring into other useful structures. Treatment with reagents like N-bromosuccinimide (NBS) in the presence of water or an alcohol can lead to the formation of 2,5-dihydrofuran derivatives or open-chain enediones. This process is a powerful tool for converting the furan synthon into different molecular scaffolds.

Ring-Opening and Ring-Expansion Reactions

The furan ring can be opened under both acidic and nucleophilic conditions. Acid-catalyzed hydrolysis, often using aqueous mineral acids like HCl, can cleave the furan ring to yield a 1,4-dicarbonyl compound. rsc.orgresearchgate.net For this compound, this would result in the formation of a 1,4,6-tricarbonyl species, although the specific outcome depends on the reaction conditions and the stability of the intermediates. rsc.org The presence of electron-withdrawing groups on the furan ring generally provides stability against acid-catalyzed polymerization and ring-opening. pharmaguideline.com Certain nucleophiles can also induce ring-opening of furan derivatives. researchgate.net

Ring-expansion reactions of the furan moiety are less common but can occur under specific conditions, for example, through cycloaddition-rearrangement pathways. Upon exposure to sulfuric acid and mercury sulfate, some furan precursors like alkynic oxiranes can undergo ring expansion to form different heterocyclic systems. pharmaguideline.com

Article Generation Incomplete: Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data concerning the chemical reactivity and transformation pathways of the compound This compound . The search did not yield experimental details or research findings directly pertaining to the reactions of its nitrophenyl moiety or the reactivity of its alpha-carbon, as specified in the requested article outline.

While general principles of chemical reactivity for the functional groups present in the molecule—specifically the furan ring, the nitrophenyl group, and the ketone's alpha-carbon—are well-established in organic chemistry, no studies detailing these specific reactions for this particular compound could be located.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail, as this would necessitate speculating on the compound's behavior based on analogous structures rather than reporting factual, published findings. Adhering to the strict instructions to focus solely on This compound and to provide detailed research findings prevents the creation of the article at this time.

Further experimental research on this specific compound is required before a scientifically accurate article on its chemical reactivity can be written.

Derivatization Strategies and Analogue Development from 1 Furan 2 Yl 2 4 Nitrophenyl Ethanone Scaffold

Synthesis of Pyrazoline and Isoxazoline (B3343090) Derivatives via Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the derivatization of chalcones like 1-(furan-2-yl)-2-(4-nitrophenyl)ethanone. These reactions, particularly [3+2] cycloadditions, provide a direct route to five-membered heterocyclic rings such as pyrazolines and isoxazolines.

The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyrazoline derivatives. ijcmas.comdergipark.org.tr In a typical procedure, the parent chalcone (B49325), 3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, is refluxed with hydrazine hydrate in a suitable solvent like ethanol. ijcmas.comresearchgate.net The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. dergipark.org.tr Further reactions, such as acetylation with acetyl chloride or benzoylation with benzoyl chloride, can be carried out on the pyrazoline ring to introduce substituents at the N-1 position. ijcmas.com

Similarly, isoxazoline derivatives can be synthesized by the cycloaddition of hydroxylamine (B1172632) with the chalcone scaffold. researchgate.netipl.org The reaction of a chalcone with hydroxylamine hydrochloride in an alkaline medium results in the formation of the corresponding isoxazoline. researchgate.net This transformation also proceeds via a nucleophilic addition followed by cyclization. The resulting isoxazolines can serve as building blocks for more complex molecules. researchgate.nettandfonline.com

Table 1: Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | Ethanol, Reflux | ijcmas.comresearchgate.net |

The cycloaddition reactions involving unsymmetrical reagents like hydrazines and hydroxylamines with the chalcone scaffold can potentially lead to different regioisomers. The regioselectivity of these reactions is a crucial aspect of the synthesis. In the case of pyrazoline synthesis from chalcones and hydrazine, the reaction generally proceeds with high regioselectivity. The initial Michael addition of the more nucleophilic nitrogen of hydrazine to the β-carbon of the chalcone dictates the final arrangement of the atoms in the pyrazoline ring.

For 1,3-dipolar cycloaddition reactions, such as those used to form isoxazoles from enaminones derived from the initial scaffold, the regioselectivity is also a key consideration. tandfonline.com The reaction of an enaminone with hydroximoyl chlorides in the presence of a base like triethylamine (B128534) can afford isoxazole (B147169) derivatives. tandfonline.com The regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. Furan (B31954), as a component of the scaffold, can also participate in Diels-Alder [4+2] cycloaddition reactions, where its aromaticity influences its reactivity as a diene. quora.commdpi.com The regioselectivity in such reactions is often controlled by the orbital coefficients of the frontier molecular orbitals of the furan ring and the dienophile. nih.govnih.gov

Creation of Chalcone Analogues and Penta-dien-ones

The core structure of this compound is a chalcone, which is synthesized through a Claisen-Schmidt condensation. chemrevlett.comjapsonline.com This reaction typically involves the base-catalyzed condensation of an acetophenone (B1666503) (in this case, 4-nitroacetophenone) with an aldehyde (furan-2-carbaldehyde). ijcmas.comnih.gov By varying the substituted acetophenones and aromatic aldehydes, a wide library of chalcone analogues can be generated. japsonline.comjocpr.comjocpr.com For instance, using different substituted furfural (B47365) derivatives or replacing the 4-nitrophenyl group with other substituted aromatic rings can lead to a diverse range of chalcones. japsonline.comresearchgate.net

Furthermore, the methodology can be extended to synthesize penta-dien-ones. This is achieved by reacting the initial chalcone with another molecule of an aromatic aldehyde under basic conditions, leading to an extended conjugated system.

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Nitroacetophenone | Furan-2-carbaldehyde | NaOH | 3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | ijcmas.comresearchgate.net |

Development of Other Heterocyclic Fused Systems

The derivatization of the this compound scaffold extends beyond simple five-membered rings. The initial products, such as pyrazolines and isoxazolines, can be used as synthons for the construction of more complex fused heterocyclic systems.

Starting from pyrazole (B372694) derivatives synthesized from the initial chalcone scaffold, further reactions can lead to fused systems like pyrazolopyridazinones and pyrazolopyridazines. For example, bipyrazole derivatives, which can be obtained from the reaction of enaminones with hydrazonoyl halides, can undergo subsequent cyclization with hydrazine hydrate. tandfonline.com Depending on the substituents on the bipyrazole precursor, this reaction can yield either pyrazolopyridazinones or pyrazolopyridazines. tandfonline.com

Thiazole (B1198619) and thiadiazole rings can also be incorporated into derivatives of the parent scaffold. Thiazole derivatives are often synthesized through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netresearchgate.netnih.gov While not a direct cycloaddition to the chalcone, the α,β-unsaturated ketone can be a precursor to the required α-haloketone.

Thiadiazole derivatives can be prepared from thiosemicarbazides. nih.govmdpi.comsbq.org.br For instance, a thiosemicarbazide (B42300) can react with an acid chloride or anhydride (B1165640) to form an intermediate that cyclizes to a 1,3,4-thiadiazole (B1197879). mdpi.comjocpr.com The synthesis of 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one demonstrates the linking of a 1,3,4-thiadiazole moiety to a ketone structure similar to the parent compound. nih.gov

Structure-Property Relationship Studies within Derivative Series Focusing on Chemical Reactivity and Stability

The core scaffold of this compound possesses several reactive sites. The furan ring, for instance, is known to be susceptible to oxidative conditions, which can lead to dearomatization and the formation of reactive intermediates like cis-2-butene-1,4-dial. nih.govnih.gov This inherent reactivity highlights a potential pathway for metabolic degradation or chemical instability. Derivatization strategies that modify or stabilize the furan ring are therefore crucial for developing stable analogues.

Furthermore, the ethanone (B97240) core contains an active methylene (B1212753) group positioned between the furan and nitrophenyl rings, as well as a reactive ketone carbonyl group. The electron-withdrawing nature of the adjacent nitrophenyl group is expected to increase the acidity of the methylene protons, making this position a prime site for enolization and subsequent nucleophilic reactions.

Impact of Structural Modifications on Chemical Reactivity

The conversion of the saturated ethanone bridge to an α,β-unsaturated system, forming chalcone analogues such as 1-(furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, is a common derivatization strategy that significantly alters chemical reactivity. This modification introduces a Michael acceptor system, making the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. tuiasi.ro

Studies on related furan-containing chalcones demonstrate their utility in various addition and ring-closure reactions. For example, the reaction of a furan-chalcone analogue with hydrazine or phenylhydrazine (B124118) leads to the formation of pyrazoline derivatives. tuiasi.roresearchgate.net This transformation involves an initial condensation reaction at the ketone, followed by an intramolecular Michael addition, showcasing the dual reactivity of the enone system.

The reactivity of the furan ring itself is also a key consideration. While it can undergo aromatic substitution, it is also prone to cycloaddition reactions and oxidative degradation. nih.govresearchgate.net The presence of strong electron-withdrawing groups can facilitate nucleophilic attack on the activated furan nucleus, leading to the formation of spiro-intermediates and subsequent rearrangement products. nih.gov This reactivity underscores the delicate balance required when designing derivatization strategies to avoid unintended degradation of the furan moiety.

Table 1: Summary of Structure-Reactivity Relationships in Derivative Series

| Structural Modification | Key Reactive Feature | Resulting Reactivity | Example Reaction(s) |

|---|---|---|---|

| Conversion to α,β-Unsaturated Ketone (Chalcone) | Michael Acceptor System | Susceptibility to nucleophilic addition at the β-carbon. | Michael addition of thiols; Formation of pyrazolines with hydrazine. tuiasi.roresearchgate.net |

| Presence of Furan Ring | Electron-rich Diene Character | Susceptibility to oxidative dearomatization and cycloaddition. nih.govresearchgate.net | Oxidative rearrangement; Paal–Knorr type cyclizations. nih.gov |

| Activation by Electron-Withdrawing Groups | Enhanced Enolization | Increased acidity of α-protons facilitates nucleophilic attack. nih.gov | Formation of spiro-intermediates. nih.gov |

| Derivatization of Ketone | Carbonyl Group | Susceptibility to condensation and reduction. | Formation of Schiff bases and hydrazones. researchgate.net |

Influence of Molecular Structure on Stability

The stability of derivatives is governed by both electronic and steric factors, which influence their conformational preferences and resistance to degradation. For derivatives containing a propenone linker (chalcones), the geometry of the double bond is a critical factor for stability. Spectroscopic analyses have confirmed that these compounds predominantly exist as the (E) isomer, which is sterically more favorable and thus more stable. mdpi.com The large coupling constants (around 16.0 Hz) observed in the 1H-NMR spectra for the vinylic protons are indicative of this trans-configuration. mdpi.com

However, the furan ring remains a point of potential instability. The oxidative cleavage of the furan moiety is a known degradation pathway. nih.gov The stability of the entire molecule is therefore dependent on the reaction conditions and the presence of other functional groups that might either protect or further activate the furan ring towards oxidation. Derivatization with O-benzylhydroxylamine has been used as a strategy to stabilize reactive aldehyde functionalities that can result from the opening of the furan ring, preventing further reactions and allowing for analytical detection. nih.gov

Table 2: Factors Influencing the Stability of this compound Derivatives

| Stability Factor | Structural Feature | Impact on Stability | Method of Observation |

|---|---|---|---|

| Conformational Stability | (E)-Isomer of α,β-unsaturated double bond | The (E) isomer is sterically favored and more stable than the (Z) isomer. | 1H-NMR spectroscopy (large coupling constants). mdpi.com |

| Solid-State Stability | Molecular Planarity | Facilitates π-π stacking and efficient crystal packing, enhancing thermodynamic stability. | X-ray crystallography. unimi.it |

| Chemical Stability | Furan Ring Integrity | The furan ring is susceptible to oxidative cleavage, representing a key degradation pathway. | Analysis of degradation products; use of stabilizing derivatizing agents. nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Furan 2 Yl 2 4 Nitrophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 1-(furan-2-yl)-2-(4-nitrophenyl)ethanone and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been instrumental in assigning the complex spin systems, understanding the conformational preferences, and probing reaction mechanisms through isotope labeling.

The ¹H NMR spectra of furan (B31954) derivatives, including this compound, exhibit complex splitting patterns due to the spin-spin coupling between protons on the furan ring and adjacent moieties. For instance, in a related compound, (S)-1-(furan-2-yl)ethanol, the proton at the 5'-position appears as a singlet at 7.35 ppm, while the H-4' and H-3' protons are observed as a multiplet at 6.35 ppm and a doublet at 6.25 ppm (J = 3.1 Hz), respectively. researchgate.net The methylene (B1212753) bridge protons in the ethanone (B97240) moiety typically appear as distinct signals due to their diastereotopic nature, further complicating the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unequivocally assigning these complex spin systems. COSY experiments reveal the coupling relationships between protons, while HSQC correlates protons to their directly attached carbon atoms. For example, in derivatives of 1-(furan-2-yl)ethanone, these techniques would confirm the connectivity within the furan ring and between the furan and ethanone fragments.

A representative ¹H NMR data for a similar furan-containing compound, 3-(5-methylfuran-2-yl)-1-(4-nitrophenyl)-3-phenylpropan-1-one, shows the furan protons at 5.84 ppm and 5.88 ppm, both as doublets with a coupling constant of 2.9 Hz. nih.gov The protons of the 4-nitrophenyl group typically appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Protons in this compound and Related Structures

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-5 | ~7.40 | dd | J ≈ 1.9, 0.9 |

| Furan H-3 | ~6.22 | dt | J ≈ 3.2, 0.9 |

| Furan H-4 | ~6.31 | dd | J ≈ 3.3, 1.9 |

| Methylene (CH₂) | ~4.50-4.80 | m | - |

| Nitro-Ph H-2,6 | ~8.25 | d | J ≈ 8.7 |

| Nitro-Ph H-3,5 | ~7.50 | d | J ≈ 8.7 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

The conformation of the furan ring and the orientation of the substituents can be inferred from NMR parameters such as coupling constants and Nuclear Overhauser Effect (NOE) data. frontiersin.org The five-membered furanose rings are known to be flexible and can adopt various conformations. ug.edu.pl For furan derivatives, the molecule can exist in different conformations due to rotation around the single bonds connecting the furan ring, the carbonyl group, and the nitrophenyl ring. researchgate.net

The application of lanthanide-induced shifts (LIS) in conjunction with relaxation parameters can also provide valuable information about the preferred orientation of functional groups in solution.

Isotope labeling is a powerful technique used in conjunction with NMR spectroscopy to elucidate reaction mechanisms and biosynthetic pathways. nih.govresearchgate.net While specific isotope labeling studies on this compound were not found, the methodology is broadly applicable to this class of compounds.

For instance, labeling the carbonyl carbon with ¹³C would allow for the tracking of this atom through a reaction sequence using ¹³C NMR. Similarly, deuterium labeling at specific positions can help to understand rearrangement processes or determine the origin of protons in a reaction. In the context of chalcone (B49325) biosynthesis, stable isotope labeling has been used to trace the incorporation of precursors into the final molecule. nih.gov This approach could be used to study the formation of this compound, for example, by using ¹³C-labeled acetyl-CoA and p-nitrophenylalanine precursors.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectra of chalcones and related compounds are sensitive to their conformational state. fabad.org.tr As mentioned earlier, the presence of s-cis and s-trans conformers in solution can lead to a splitting of the carbonyl (C=O) stretching band in the IR spectrum. fabad.org.tr The s-trans conformer typically absorbs at a lower frequency compared to the s-cis conformer. fabad.org.tr In the solid state, often only one conformer is present, resulting in a single C=O stretching band. fabad.org.tr

The planarity of the molecule, which is influenced by the dihedral angles between the rings and the ethanone bridge, also affects the vibrational modes. fabad.org.tr X-ray diffraction studies on chalcones have shown that the molecule consists of approximately planar segments. fabad.org.tr The vibrational spectra can provide insights into the degree of coplanarity in different states (solution vs. solid).

The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to its constituent functional groups. fabad.org.trresearchgate.netnih.govresearchgate.net

Carbonyl (C=O) Group: The most prominent band in the IR spectrum is typically the C=O stretching vibration, which appears in the range of 1600–1700 cm⁻¹. fabad.org.tr For chalcone-like structures, this band is often observed around 1659-1590 cm⁻¹. orientjchem.org

Nitro (NO₂) Group: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch in the range of 1550–1475 cm⁻¹ and a symmetric stretch between 1360–1290 cm⁻¹. copbela.org

Furan Ring: The furan moiety gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed between 3120–3080 cm⁻¹ and 3060–3040 cm⁻¹. fabad.org.tr The C=C stretching vibrations within the furan ring contribute to bands in the 1500-1400 cm⁻¹ region. orientjchem.org

Aromatic C-H and C=C Vibrations: The nitrophenyl group also shows aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. orientjchem.orgcopbela.org

Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3120 - 3040 | 3100 - 3050 |

| Carbonyl C=O | Stretching | 1700 - 1640 | 1700 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1400 | 1600 - 1400 |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1475 | 1550 - 1475 |

| Nitro NO₂ | Symmetric Stretch | 1360 - 1290 | 1360 - 1290 |

| Furan C-O-C | Stretching | 1100 - 1000 | 1100 - 1000 |

Note: The frequencies are approximate and can be influenced by the molecular environment and specific substitutions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool for the unambiguous confirmation of the molecular formula of this compound and for elucidating its structural characteristics through detailed fragmentation analysis. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound (C₁₂H₉NO₄), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's elemental composition, ruling out other potential formulas with the same nominal mass.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. Under ionization, the molecular ion undergoes characteristic cleavages. The fragmentation of furan-containing compounds is known to be influenced by factors such as laser wavelength and power density in techniques like resonance-enhanced multiphoton ionization (REMPI). ed.ac.ukresearchgate.net For this compound, the primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl group, a phenomenon known as alpha-cleavage.

Key fragmentation processes would likely include:

Formation of the furanoyl cation: Cleavage of the C-C bond between the carbonyl carbon and the methylene bridge would result in the formation of the stable furan-2-ylcarbonylium ion (m/z 95.0133).

Formation of the 4-nitrobenzyl cation: The alternative alpha-cleavage would yield the 4-nitrobenzyl cation (m/z 136.0348).

Loss of the nitro group: Fragmentation often involves the loss of the nitro group (-NO₂) from the parent ion or from fragments containing the nitrophenyl moiety.

Furan ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions. researchgate.net

The analysis of these high-resolution fragment masses allows for the precise identification of the pieces of the original molecule, enabling a confident structural assignment. nih.gov

Table 1: Theoretical Exact Masses of this compound and Its Expected Key Fragments

| Ion/Fragment | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₂H₉NO₄ | 231.0532 |

| Furanoyl cation | C₅H₃O₂ | 95.0133 |

| 4-Nitrobenzyl cation | C₇H₆NO₂ | 136.0348 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions in the crystal lattice.

While the specific crystal structure for this compound is not widely reported, analysis of closely related derivatives provides significant insight into its expected solid-state structure. For instance, crystallographic studies on compounds containing both furan and nitrophenyl moieties reveal key structural features. nih.govresearchgate.net In the crystal structure of 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, the dihedral angle between the furan and nitrophenyl rings is 31.93 (18)°. nih.gov Similarly, in 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the dihedral angles between the furan and the indazole rings are substantial, measuring 80.10 (5)° and 65.97 (4)° in the two independent molecules of the asymmetric unit. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Derivative, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2899 (3) |

| b (Å) | 10.6863 (4) |

| c (Å) | 11.7826 (5) |

| α (°) | 77.046 (3) |

| β (°) | 70.780 (3) |

| γ (°) | 88.930 (4) |

| Volume (ų) | 1074.47 (7) |

Spectroscopic Methodologies for Purity Assessment and Reaction Monitoring

A suite of spectroscopic methods is essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction in real-time. These techniques provide critical information on the presence of impurities, starting materials, and intermediates.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for purity assessment. mdpi.com By integrating the signals of specific protons of the target molecule against those of a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined with high precision. researchgate.net For this compound, characteristic peaks such as the methylene protons and the distinct aromatic protons of the furan and nitrophenyl rings can be used for quantification. mdpi.com

Chromatographic methods coupled with spectroscopic detectors , such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS), are invaluable for separating the target compound from any impurities. The retention time helps identify the compound, while the UV-Vis spectrum from the DAD or the mass spectrum from the MS detector confirms its identity and that of any co-eluting substances.

Reaction monitoring is often accomplished using in-situ spectroscopic techniques. For example, Fourier-Transform Infrared (FTIR) spectroscopy can track the conversion of reactants to products by monitoring the disappearance of the characteristic vibrational bands of starting materials and the concurrent appearance of bands associated with the product. researchgate.net For the synthesis of this ketone, one could monitor the carbonyl stretch (C=O) of the product as it forms. These Process Analytical Technologies (PAT) allow for real-time control over reaction conditions to optimize yield and minimize impurity formation. researchgate.net

Table 3: Spectroscopic Methods for Analysis of this compound

| Technique | Application | Information Provided |

|---|---|---|

| ¹H-NMR / qNMR | Structural Confirmation & Purity Assessment | Confirms the chemical structure. Allows for precise quantification of the compound's purity against an internal standard. mdpi.commdpi.com |

| LC-MS | Purity Assessment & Impurity Profiling | Separates the compound from impurities and by-products; provides molecular weight information for identification. |

| FTIR Spectroscopy | Reaction Monitoring & Functional Group Analysis | Tracks the progress of a synthesis by monitoring changes in characteristic functional group absorptions (e.g., C=O, NO₂). |

| UV-Vis Spectroscopy | Quantification & Reaction Monitoring | Monitors the concentration of chromophore-containing species in solution, useful for tracking reaction kinetics. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone |

| 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone |

Computational Chemistry and Theoretical Investigations of 1 Furan 2 Yl 2 4 Nitrophenyl Ethanone

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone, these calculations would provide a deep understanding of its intrinsic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, this analysis would reveal the distribution of electron density in these key orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to predict the electrophilic and nucleophilic nature of a molecule. These indices, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Interactive Data Table: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / (2η) | Data not available |

These parameters would allow for a quantitative assessment of the reactivity of this compound, indicating its propensity to participate in chemical reactions as an electrophile or a nucleophile.

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Topological descriptors are derived from the two-dimensional representation of a molecule and provide information about its size, shape, and branching. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and Balaban J index. Conformational descriptors, on the other hand, are derived from the three-dimensional structure of the molecule and include parameters such as molecular volume, surface area, and ovality. For this compound, the calculation of these descriptors would provide a set of numerical identifiers that could be used to predict its physicochemical properties and biological activities based on established models.

Interactive Data Table: Hypothetical Molecular Descriptors

| Descriptor Type | Descriptor Name | Value |

|---|---|---|

| Topological | Wiener Index | Data not available |

| Topological | Molecular Connectivity Index (1χ) | Data not available |

| Conformational | Molecular Volume | Data not available |

Lipophilicity and Polarity Descriptors

The polarity of a molecule, another crucial factor influencing its solubility and intermolecular interactions, can be assessed through its dipole moment and polar surface area (PSA). Theoretical calculations for furan (B31954) and thiophene (B33073) derivatives have been employed to understand their molecular polarization under the influence of an electric field. For this compound, the presence of the highly polar nitro group and the carbonyl group, in addition to the oxygen heteroatom in the furan ring, is expected to result in a significant dipole moment and a relatively high polar surface area, influencing its solubility and ability to engage in polar interactions.

Table 1: Calculated Lipophilicity and Polarity Descriptors for Furan Derivatives (Illustrative Examples)

| Compound | Calculated logP | Dipole Moment (Debye) | Polar Surface Area (Ų) |

| Furan | 1.3 | 0.71 | 13.1 |

| 2-Acetylfuran (B1664036) | 0.8 | 3.33 | 30.2 |

| Nitrobenzene | 1.85 | 4.22 | 45.8 |

Note: This table provides illustrative data for related compounds to offer context. Specific calculated values for this compound require dedicated computational analysis.

Prediction and Interpretation of Spectroscopic Data

Computed NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) calculations are a cornerstone in the accurate prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of atomic nuclei, theoretical ¹H and ¹³C NMR chemical shifts can be obtained, which are invaluable for structure elucidation and confirmation.

For this compound, the expected ¹H NMR spectrum would feature distinct signals for the protons of the furan and nitrophenyl rings, as well as the methylene (B1212753) protons connecting these two moieties. The chemical shifts of the furan protons are influenced by the electron-withdrawing acetyl group. The protons on the 4-nitrophenyl ring will exhibit a characteristic AA'BB' system, with chemical shifts influenced by the strongly deactivating nitro group. The methylene protons would appear as a singlet, with its chemical shift influenced by the adjacent carbonyl and nitrophenyl groups.

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The carbons of the furan and nitrophenyl rings will have distinct chemical shifts determined by the electronic effects of their substituents. Comparison of computed chemical shifts with experimental data, when available, allows for a detailed assignment of the signals and confirmation of the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan H-5 | 7.4 - 7.6 | dd |

| Furan H-3 | 6.3 - 6.5 | dd |

| Furan H-4 | 6.2 - 6.4 | dd |

| Nitrophenyl H-2, H-6 | 8.1 - 8.3 | d |

| Nitrophenyl H-3, H-5 | 7.5 - 7.7 | d |

| Methylene (-CH₂-) | 4.2 - 4.5 | s |

Note: These are estimated ranges based on related structures. Precise values require specific DFT calculations.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 145 - 150 |

| Furan C-3 | 110 - 115 |

| Furan C-4 | 115 - 120 |

| Nitrophenyl C-1 | 140 - 145 |

| Nitrophenyl C-4 | 147 - 152 |

| Nitrophenyl C-2, C-6 | 128 - 132 |

| Nitrophenyl C-3, C-5 | 123 - 127 |

| Methylene (-CH₂-) | 45 - 55 |

Note: These are estimated ranges based on related structures. Precise values require specific DFT calculations.

Simulated Vibrational Spectra and Band Assignments

Computational vibrational spectroscopy, typically performed using DFT methods, provides theoretical infrared (IR) and Raman spectra. These simulations are instrumental in assigning experimental vibrational bands to specific molecular motions.

For this compound, the simulated IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic rings, and various skeletal vibrations of the furan and benzene (B151609) rings. The furan ring itself has characteristic vibrational modes that have been studied computationally. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the presence of key functional groups and to gain insight into the molecule's vibrational dynamics.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=O stretching (ketone) | 1700 - 1680 |

| NO₂ asymmetric stretching | 1550 - 1515 |

| C=C stretching (aromatic) | 1600 - 1450 |

| NO₂ symmetric stretching | 1355 - 1335 |

| C-N stretching | 870 - 840 |

Note: These are general ranges and precise frequencies are obtained from specific computational analysis.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into molecular flexibility, solvent effects, and the stability of different conformations.

For this compound, MD simulations can be employed to investigate the rotational freedom around the single bonds connecting the furan, methylene, carbonyl, and nitrophenyl groups. This analysis can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent). Understanding the accessible conformations is crucial as the three-dimensional shape of a molecule dictates its interaction with biological targets and its packing in the solid state. Studies on furan- and thiophene-based arylamides have demonstrated the utility of combining computational methods and NMR experiments to understand conformational preferences.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction pathways and the factors that control reaction rates and product selectivity.

The synthesis of this compound likely involves the reaction of a furan derivative with a nitrophenyl-containing electrophile or nucleophile. Theoretical studies can be used to model potential synthetic routes, such as the acylation of a furan derivative or the reaction of a 2-furyl-containing nucleophile with a 4-nitrobenzyl halide. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. For instance, theoretical studies have been conducted on the decomposition reactions of furan derivatives and the mechanism of reactions involving furan and nitroalkenes.

Ligand-Target Molecular Docking Studies (Theoretical binding modes and intermolecular interactions only)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Given the presence of polar groups and aromatic rings, this compound has the potential to interact with various biological targets. Molecular docking studies could be performed to investigate its theoretical binding modes with specific enzymes or receptors. For example, nitrofuran derivatives have been studied as inhibitors of various enzymes, and docking studies have been used to elucidate their binding interactions.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The ligand would then be placed into the active site of the protein, and various conformations and orientations would be sampled. The binding affinity is then estimated using a scoring function. The resulting docked poses can be analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to the binding. Such studies on furan-containing compounds have identified crucial interactions with amino acid residues in the active sites of target proteins.

Analysis of Predicted Binding Poses

Information regarding the predicted binding poses of this compound with any biological target is not present in the reviewed scientific literature. Molecular docking studies, which are essential for predicting these poses, have not been published for this specific compound.

Characterization of Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)

A detailed characterization of the intermolecular interactions for this compound is not available. Such an analysis would typically involve quantum chemical calculations or molecular dynamics simulations to identify and quantify interactions like hydrogen bonds, pi-stacking, van der Waals forces, and electrostatic interactions with potential binding partners. However, no studies reporting these findings for this compound could be located.

Future Research Directions and Unexplored Avenues for 1 Furan 2 Yl 2 4 Nitrophenyl Ethanone

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of new synthetic methods for 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone is crucial for improving yield, reducing environmental impact, and increasing accessibility for further research. Current synthetic approaches often rely on classical condensation reactions which may involve harsh conditions or generate significant waste. acs.orgresearchgate.net Future research should focus on methodologies that align with the principles of green chemistry.

Key areas for exploration include:

Biomass-Derived Precursors: The furan (B31954) moiety is a well-known platform chemical derivable from lignocellulosic biomass. researchgate.netmdpi.com Research should aim to develop direct synthetic routes from biomass-derived furfural (B47365) and a suitable C2-synthon, bypassing multi-step, petroleum-based processes. mdpi.com This approach enhances the sustainability profile of the target molecule.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher purity, reduced reaction times, and minimized waste generation compared to traditional batch processing.

Photocatalysis and Electrosynthesis: These methods use light or electrical energy to drive chemical reactions, often under mild conditions. Investigating photocatalytic or electrochemical pathways for the key bond-forming steps could provide highly efficient and sustainable alternatives to thermally driven reactions.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biomass Valorization | Utilizes renewable feedstocks, reduces carbon footprint. mdpi.comuts.edu.au | Direct conversion of furfural and derivatives. researchgate.netmdpi.com |

| Flow Chemistry | Enhanced process control, improved safety and scalability, higher yields. | Optimization of reaction conditions in microreactors. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a reagent. | Development of suitable photocatalysts for C-C bond formation. |

| Electrosynthesis | Avoids stoichiometric reagents, precise control over redox potentials. | Anodic or cathodic coupling of furan and nitrophenyl precursors. |

Exploration of Advanced Catalytic Systems for Transformations

The chemical structure of this compound features multiple reactive sites, including the furan ring, the nitro group, and the α,β-unsaturated carbonyl system characteristic of chalcones. acs.org These sites offer opportunities for a wide range of chemical transformations, which can be selectively targeted using advanced catalytic systems.

Future research should investigate:

Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for derivatization. nih.gov Research into chemoselective catalysts, particularly those based on non-noble 3d-metals like iron, cobalt, and nickel, could provide cost-effective and sustainable methods for synthesizing 2-(4-aminophenyl)-1-(furan-2-yl)ethanone. acs.orgresearchgate.net The challenge lies in achieving high selectivity for the nitro group reduction without affecting the furan ring or the carbonyl group. mdpi.com

Furan Ring Hydrogenation and Opening: The furan ring can undergo hydrogenation to form tetrahydrofuran (B95107) derivatives or be opened to yield linear aliphatic compounds. osti.gov Catalysts based on iridium, rhodium, or palladium could be explored for the selective hydrogenation of the furan moiety, leading to derivatives with different three-dimensional structures and properties. osti.govresearchgate.net Acid-catalyzed ring-opening could also be investigated to produce valuable linear dicarbonyl compounds. acs.org

Asymmetric Transformations: The development of chiral catalysts for asymmetric reactions, such as asymmetric hydrogenation or Michael additions, would enable the synthesis of enantiomerically pure derivatives. These chiral molecules are of high value for applications in medicinal chemistry and materials science.

| Transformation | Catalyst Type | Potential Products |

| Selective Nitro Reduction | Heterogeneous non-noble metal catalysts (Fe, Co, Ni). acs.orgresearchgate.net | 2-(4-aminophenyl)-1-(furan-2-yl)ethanone |

| Furan Hydrogenation | Homogeneous or heterogeneous catalysts (Pd, Pt, Rh, Ir). researchgate.net | 1-(Tetrahydrofuran-2-yl)-2-(4-nitrophenyl)ethanone |

| Furan Ring Opening | Acid catalysts or hydrogenolysis catalysts. osti.govacs.org | Linear dicarbonyl compounds |

| Asymmetric Michael Addition | Chiral organocatalysts or metal complexes. | Chiral adducts with various nucleophiles |

Deeper Mechanistic Studies of Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing reactions and discovering new ones. nih.gov While general mechanisms for reactions of furans and chalcones are known, the interplay between the furan ring and the electron-withdrawing nitrophenyl group in this specific molecule presents unique questions.

Areas for in-depth mechanistic investigation include:

Furan Ring Stability and Reactivity: The electron-withdrawing nature of the rest of the molecule likely influences the aromaticity and stability of the furan ring. nih.gov Kinetic and thermodynamic studies are needed to quantify this effect and understand how it impacts the ring's susceptibility to electrophilic attack, cycloaddition reactions, or ring-opening. acs.orgnih.gov

Paal-Knorr Type Rearrangements: Under certain conditions, furan derivatives can undergo rearrangements and cyclizations. nih.gov Mechanistic studies, potentially using isotopic labeling, could uncover novel acid- or metal-catalyzed pathways leading to unexpected molecular scaffolds.

Reaction Intermediates: The identification and characterization of transient intermediates in catalytic transformations are crucial for understanding reaction pathways. Advanced spectroscopic techniques (e.g., in situ NMR, IR) combined with computational modeling can provide valuable insights into the structure and energetics of these species. acs.org

Computational Design of Advanced Derivatives with Tailored Chemical Properties

In silico methods are powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. researchgate.net By applying computational chemistry, advanced derivatives of this compound can be designed and screened virtually before their synthesis. nih.govnih.gov

Future computational research should focus on:

Structure-Property Relationships: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and its derivatives. researchgate.net This allows for the prediction of properties such as redox potentials, HOMO-LUMO gaps, and charge distributions, which are critical for applications in materials science and catalysis.

Molecular Docking and Virtual Screening: For potential biological applications, molecular docking studies can predict the binding affinity of derivatives to specific protein targets. nih.govunair.ac.id This approach can guide the design of new compounds with enhanced biological activity. For example, chalcone (B49325) derivatives have been investigated as potential inhibitors for various enzymes. nih.govhumanjournals.com

Predictive Modeling of Reactivity: Computational models can be developed to predict the outcome of chemical reactions and to screen for optimal catalysts. By calculating activation energies and reaction pathways, researchers can identify promising conditions for new transformations, saving significant experimental effort. osti.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis. researchgate.net | HOMO/LUMO energies, charge distribution, reactivity indices. |

| Molecular Docking | Virtual screening for biological targets. researchgate.netunair.ac.id | Binding affinity, interaction modes with proteins. |

| Molecular Dynamics (MD) | Simulation of conformational changes and binding stability. mdpi.com | Dynamic behavior, stability of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. | IC50 values, inhibitory potential. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where 2-acetylfuran reacts with 4-nitrobenzaldehyde under acidic or basic catalysis. Ethanol or methanol is typically used as a solvent, with thionyl chloride (SOCl₂) or NaOH as catalysts . Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde:ketone), temperature (60–80°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.3 ppm for nitrophenyl; δ 6.3–7.2 ppm for furan) and the ethanone carbonyl (δ 2.6–2.8 ppm for CH₂CO; δ 190–200 ppm for C=O in 13C NMR) .

- FTIR : Confirm C=O stretch (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹), and furan C-O-C (~1260 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 245 (C₁₂H₉NO₄⁺) and fragmentation patterns (e.g., loss of NO₂ or furan ring cleavage) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | >50 | >95% |

| Ethanol | 20–30 | >90% |

| Water | <1 | Degrades (hydrolysis) |

- Stability is pH-sensitive; avoid prolonged exposure to aqueous bases (>pH 9) or strong acids (<pH 3) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles. For example, the nitrophenyl and furan rings typically exhibit dihedral angles of 15–25° due to steric and electronic effects . Use SHELXL for refinement (R-factor <0.05) and Olex2 for structure visualization. Key parameters:

| Parameter | Value (Å/°) |

|---|---|

| C=O bond | 1.21–1.23 |

| C-NO₂ | 1.47–1.49 |

| Furan O-C | 1.36–1.38 |

- Discrepancies between experimental and calculated data often arise from thermal motion; apply anisotropic displacement parameters (ADPs) .

Q. What strategies are effective in analyzing contradictory bioactivity data, such as inconsistent DNA-binding results across studies?

- Methodology :

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify threshold effects.

- Competitive Binding Assays : Use ethidium bromide displacement to quantify DNA intercalation efficiency (Kd values) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina ) to predict binding modes to B-DNA (PDB ID: 1BNA). Adjust protonation states (e.g., nitro group charge) to match experimental pH .

Q. How can computational methods predict reactivity in novel derivatives, and which substituents enhance pharmacological activity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier orbitals (HOMO/LUMO). Lower LUMO energies (<-1.5 eV) correlate with electrophilic reactivity at the nitro group .

- QSAR Models : Introduce electron-withdrawing groups (e.g., -CF₃, -CN) at the 4-nitrophenyl position to enhance DNA affinity. Substituents on the furan ring (e.g., -CH₃, -OCH₃) modulate solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal decomposition data reported for this compound?

- Methodology :

- TGA-DSC : Run under inert (N₂) and oxidative (O₂) atmospheres to differentiate between pyrolysis (200–300°C) and combustion (>300°C).

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies (Eₐ). Compare results across studies by normalizing heating rates (β = 5–20°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.